

Application of 3-Hexyn-2-OL in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 3-Hexyn-2-OL

Cat. No.: B153406

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

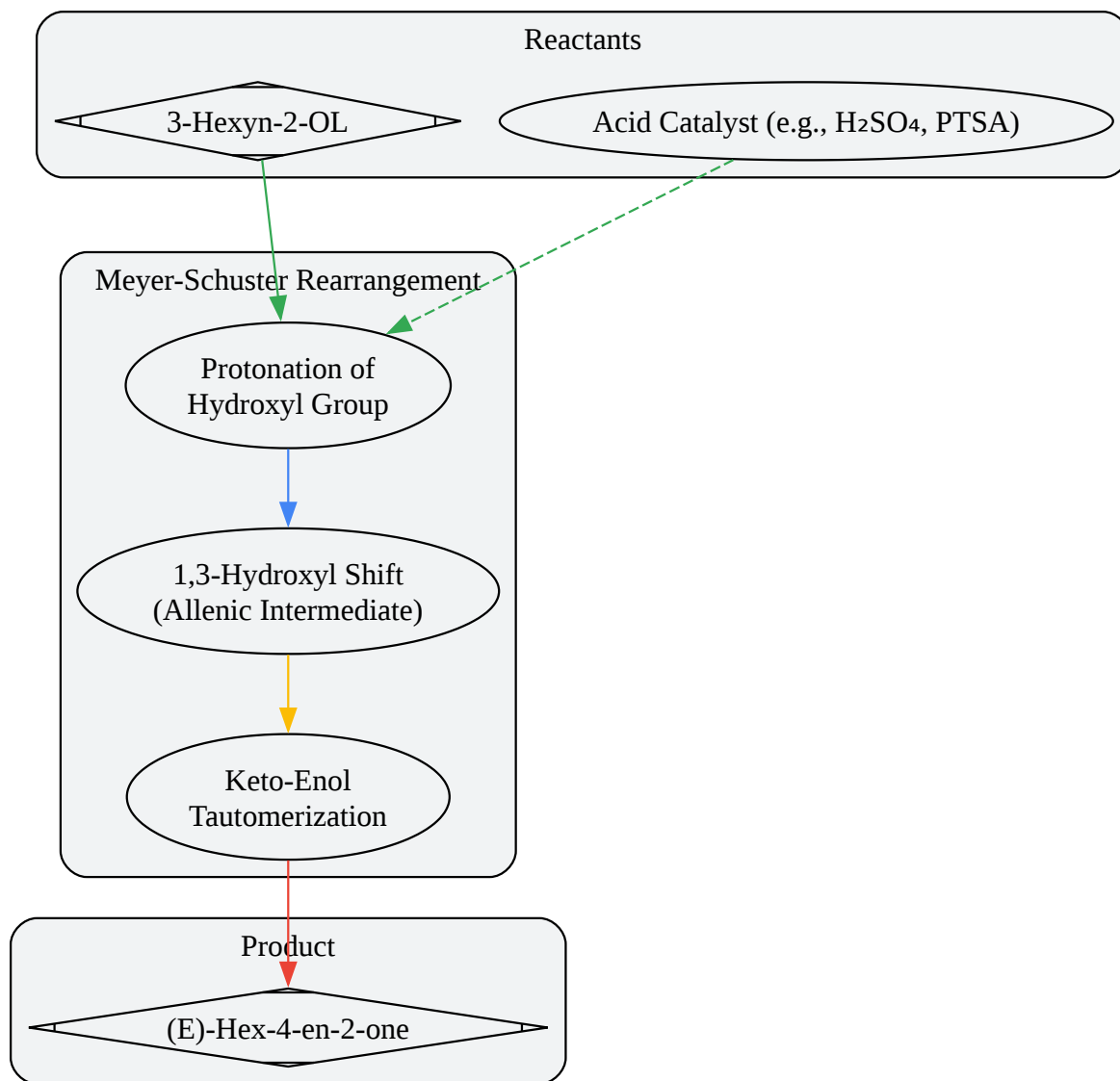
Introduction:

3-Hexyn-2-OL is a versatile bifunctional molecule containing both a secondary alcohol and an internal alkyne. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceutical intermediates. Its reactivity at both the hydroxyl group and the carbon-carbon triple bond allows for a variety of transformations, leading to the formation of diverse scaffolds. This document outlines the application of **3-Hexyn-2-OL** in the synthesis of key pharmaceutical intermediates, focusing on the Meyer-Schuster rearrangement to produce α,β -unsaturated ketones, which are precursors to various bioactive molecules.

Key Application: Synthesis of α,β -Unsaturated Ketones via Meyer-Schuster Rearrangement

One of the most significant applications of **3-Hexyn-2-OL** in pharmaceutical synthesis is its conversion to (E)-hex-4-en-2-one through the Meyer-Schuster rearrangement. This reaction involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β -unsaturated carbonyl compound.^{[1][2][3][4]} (E)-hex-4-en-2-one is a valuable intermediate for the synthesis of various

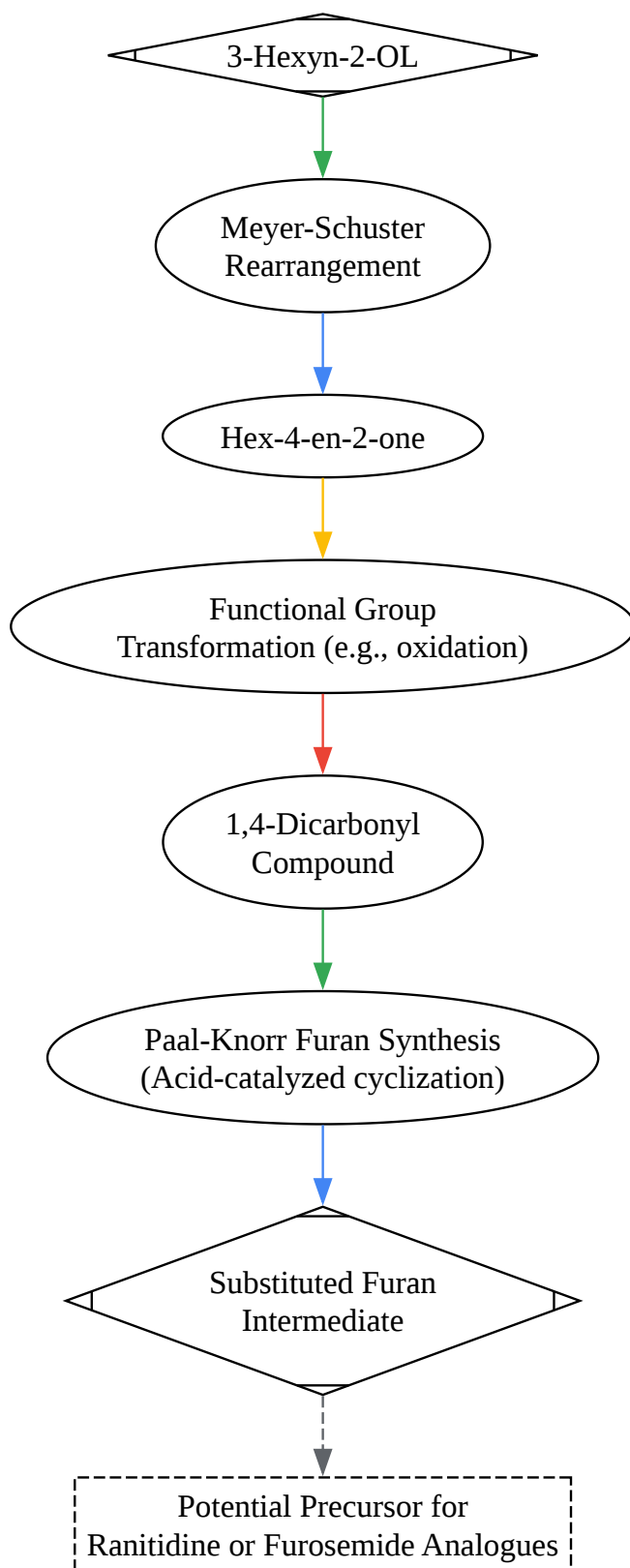
pharmaceutical compounds due to its reactive enone functionality, which can participate in Michael additions, Diels-Alder reactions, and other conjugate additions.



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Application in the Synthesis of Furan-Containing Intermediates

Furan-containing compounds are prevalent in a wide range of pharmaceuticals, including anti-ulcer agents like ranitidine and diuretics like furosemide.[5][6][7] While direct synthesis from **3-Hexyn-2-OL** is not the primary route for these specific drugs, the rearrangement product, hex-4-en-2-one, can serve as a precursor for the synthesis of substituted furans through various cyclization strategies. For instance, a 1,4-dicarbonyl compound, which can be derived from hex-4-en-2-one, can undergo Paal-Knorr furan synthesis.[5]



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Experimental Protocols

Protocol 1: Meyer-Schuster Rearrangement of **3-Hexyn-2-OL** to (E)-Hex-4-en-2-one

This protocol describes the acid-catalyzed rearrangement of **3-Hexyn-2-OL**.

Materials:

Reagent/Solvent	CAS Number	Molecular Weight (g/mol)	Quantity
3-Hexyn-2-OL	109-50-2	98.14	10 g (0.102 mol)
Sulfuric Acid (conc.)	7664-93-9	98.08	1 mL
Diethyl Ether	60-29-7	74.12	200 mL
Saturated Sodium Bicarbonate Solution	144-55-8	84.01	50 mL
Anhydrous Magnesium Sulfate	7487-88-9	120.37	10 g

Procedure:

- A solution of **3-Hexyn-2-OL** (10 g, 0.102 mol) in 100 mL of diethyl ether is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Concentrated sulfuric acid (1 mL) is added dropwise to the stirred solution.
- The reaction mixture is heated to reflux and maintained for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and slowly poured into 50 mL of saturated sodium bicarbonate solution to neutralize the acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

- The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation to afford (E)-hex-4-en-2-one.

Expected Yield and Characterization:

- Yield: 70-80%
- Boiling Point: 135-137 °C
- ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (m, 1H), 6.10 (dq, J = 15.8, 1.8 Hz, 1H), 2.55 (q, J = 7.0 Hz, 2H), 2.15 (s, 3H), 1.85 (dd, J = 6.8, 1.8 Hz, 3H).
- ¹³C NMR (CDCl₃, 100 MHz): δ 198.5, 145.2, 131.8, 41.5, 29.8, 18.2.

Data Summary

Compound	Starting Material	Reaction Type	Product	Yield (%)
(E)-Hex-4-en-2-one	3-Hexyn-2-OL	Meyer-Schuster Rearrangement	α,β-Unsaturated Ketone	70-80

Conclusion

3-Hexyn-2-OL is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. Its ability to undergo the Meyer-Schuster rearrangement provides an efficient route to α,β-unsaturated ketones, which are key building blocks for a variety of more complex molecules, including furan-containing scaffolds. The protocols provided herein offer a basis for the laboratory-scale synthesis of these valuable intermediates. Further exploration of the downstream applications of these intermediates will continue to highlight the importance of **3-Hexyn-2-OL** in medicinal chemistry and drug development.

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